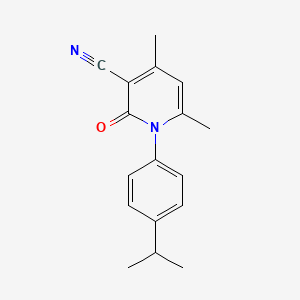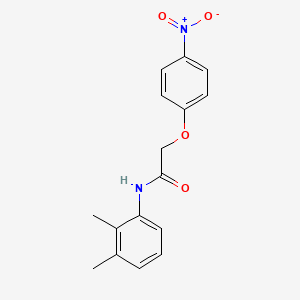
4-ethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 4-ethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further supporting its potential as an anticancer agent.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments is that it is a synthetic compound with high purity and consistency. It can be easily synthesized in large quantities, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 4-ethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. One direction is to investigate its potential as an anticancer drug, particularly in combination with other drugs or therapies. Another direction is to study its effects on other biological processes, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand its mechanism of action and identify potential molecular targets for drug development.
Métodos De Síntesis
The synthesis of 4-ethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves the reaction of 4-ethylphenylacetic acid with isatin in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
4-ethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has potential applications in various fields of scientific research. It can be used in the development of new drugs, as a tool for investigating biological processes, and as a probe for studying protein-protein interactions. The compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for anticancer drug development.
Propiedades
IUPAC Name |
(4-ethylphenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-13-7-9-14(10-8-13)24-17(21)11-12-20-18(22)15-5-3-4-6-16(15)19(20)23/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJLESRKRLHLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)
![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5808310.png)
![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)

![5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5808343.png)

![N-{3-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808347.png)